Swertianin

Description

Propriétés

IUPAC Name |

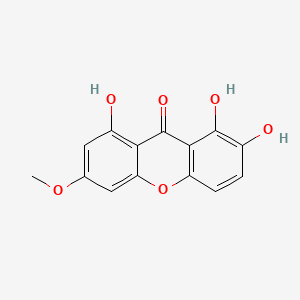

1,2,8-trihydroxy-6-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-6-4-8(16)11-10(5-6)20-9-3-2-7(15)13(17)12(9)14(11)18/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBVOZGRVBXANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174998 | |

| Record name | Gentiakochianin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20882-75-1 | |

| Record name | Swertianin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20882-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiakochianin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020882751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20882-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gentiakochianin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SWERTIANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890WXQ4KC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Isolation and Discovery of Swertianin from Swertia Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertianin, a tetraoxygenated xanthone first identified in Swertia species, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-tumor properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details experimental protocols for its extraction and characterization, presents quantitative data on its occurrence, and elucidates its known mechanisms of action through signaling pathway diagrams. This document serves as an in-depth resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this promising natural compound.

Introduction and Discovery

This compound (1,2,8-trihydroxy-6-methoxy-9H-xanthen-9-one) is a naturally occurring xanthone that contributes to the medicinal properties of plants in the Swertia genus (family Gentianaceae). The initial discovery and characterization of a range of tetra- and pentaoxygenated xanthones from Swertia angustifolia were reported by Ghosal et al. in 1978.[1] This foundational work paved the way for further investigation into the chemical constituents of Swertia species and the biological activities of compounds like this compound. These plants have a long history of use in traditional medicine systems for treating various ailments, and modern phytochemical research continues to validate these uses by identifying the active compounds responsible for their therapeutic effects.

Quantitative Analysis of this compound in Swertia Species

The concentration of this compound can vary significantly among different Swertia species and even within different tissues of the same plant. While comprehensive quantitative data across all Swertia species is not extensively available, some studies have quantified this compound in specific contexts. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the primary analytical techniques for the quantification of this compound.

| Plant Material | Species | Compound | Method | Yield/Content | Reference |

| Hairy Root Cultures | Swertia chirayita | This compound | HPLC | 0.0195 ± 0.007 mg/g DW | (Mahendran et al., 2022) |

| Whole Plant | Swertia chirayita | Swertiamarin | HPTLC | 16.7-84.7 mg/g | (Anjum et al., 2014) |

| Whole Plant | Swertia dilatata | Swertiamarin | TLC | 0.16 ± 0.01 mg/g DW | [2] |

| Whole Plant | Swertia angustifolia | Swertiamarin | TLC | 0.15 ± 0.008 mg/g DW | [2] |

| Whole Plant | Swertia chirayita | Swertiamarin | TLC | 0.13 ± 0.008 mg/g DW | [2] |

| Whole Plant | Swertia paniculata | Swertiamarin | TLC | 0.08 ± 0.001 mg/g DW | [2] |

Note: Data for Swertiamarin is included for comparative purposes, as it is a major and more frequently quantified component of Swertia species.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Swertia species involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methods for xanthone isolation from plant materials.

Extraction

An activity-guided isolation process has identified an acetone-water mixture as an effective solvent for extracting xanthones, including this compound, from Swertia chirayita.[3]

-

Plant Material Preparation: Air-dried and coarsely powdered whole plant material of a Swertia species is used as the starting material.

-

Solvent Extraction:

-

Macerate the powdered plant material in an 80:20 mixture of acetone and water at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract through cheesecloth or Whatman No. 1 filter paper.

-

Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Fractionation and Column Chromatography

The crude extract is a complex mixture of various phytochemicals. Column chromatography is a crucial step for the separation of xanthones from other constituents.

-

Adsorbent: Silica gel (60-120 mesh) is commonly used as the stationary phase for column chromatography.

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

-

Carefully load the powdered extract onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A typical gradient system would be n-hexane -> n-hexane:ethyl acetate -> ethyl acetate -> ethyl acetate:methanol.

-

Collect fractions of the eluate and monitor them using thin-layer chromatography (TLC) to identify fractions containing xanthones. Fractions with similar TLC profiles are pooled together.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the method of choice. This technique allows for fine separation of closely related xanthones.

-

Column: A C18 reversed-phase column is typically used for the separation of xanthones.

-

Mobile Phase: A gradient of methanol and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape, is a common mobile phase.[4]

-

Procedure:

-

Dissolve the enriched xanthone fraction from column chromatography in a suitable solvent (e.g., methanol).

-

Inject the sample into the preparative HPLC system.

-

Run a gradient elution program, for example, starting with a lower concentration of methanol and gradually increasing it.

-

Monitor the eluate using a UV detector at a wavelength suitable for xanthones (typically around 254 nm and 320 nm).

-

Collect the peak corresponding to this compound using a fraction collector.

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Structure Elucidation

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the characteristic absorption maxima of the xanthone chromophore.

Signaling Pathways and Mechanism of Action

Recent studies have begun to unravel the molecular mechanisms underlying the pharmacological effects of this compound, particularly in the context of cancer and metabolic diseases.

Anti-Tumor Activity via STING Pathway Activation

This compound has been shown to exhibit anti-tumor effects by modulating the tumor microenvironment. It promotes the polarization of macrophages towards the anti-tumor M1 phenotype through the activation of the STING (Stimulator of Interferon Genes) signaling pathway.[5]

Caption: this compound promotes M1 macrophage polarization via the STING-NF-κB pathway.

Therapeutic Effect on MASLD via PPARG Activation

This compound has demonstrated therapeutic potential in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD). It alleviates liver inflammation and fat deposition by activating Peroxisome Proliferator-Activated Receptor Gamma (PPARG), which in turn inhibits the polarization of pro-inflammatory M1 macrophages.[6][7]

Caption: this compound activates PPARG, inhibiting M1 macrophage polarization and ameliorating MASLD.

Conclusion

This compound stands out as a xanthone with significant therapeutic promise. This guide has provided a detailed overview of its discovery, methods for its isolation and purification from Swertia species, and insights into its molecular mechanisms of action. The provided experimental protocols offer a solid foundation for researchers to isolate this compound for further investigation. The elucidation of its role in modulating the STING and PPARG signaling pathways opens new avenues for the development of novel therapeutics for cancer and metabolic diseases. Further research is warranted to fully explore the pharmacological potential of this valuable natural product.

References

- 1. Chemical constituents of gentianaceae XXIII: tetraoxygenated and pentaoxygenated xanthones and xanthone O-glucosides of Swertia angustifolia Buch.-Ham - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Qualitative and quantitative analysis of Swertia herbs by high performance liquid chromatography-diode array detector-mass spectrometry (HPLC-DAD-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Promotes Anti-Tumor activity by facilitating Macrophage M1 polarization via STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Pharmacological Profile of Swertianin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Swertianin, a naturally occurring xanthone found in various species of the Swertia genus, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its anti-inflammatory, hepatoprotective, and anti-tumor activities. This document details the molecular mechanisms of action, summarizes available quantitative data, and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

This compound is a xanthone derivative that has been isolated from several medicinal plants of the Swertia genus, which have a long history of use in traditional medicine.[1] Its chemical structure, 1,2,8-trihydroxy-6-methoxy-9H-xanthen-9-one, endows it with a range of biological activities.[1] Preclinical studies have highlighted its potential as an antioxidant, anti-inflammatory, hepatoprotective, and anti-tumor agent.[2][3][4] This guide aims to consolidate the existing scientific literature on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Activities

Anti-inflammatory and Immunomodulatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of macrophage polarization.[2] Macrophages, key players in the inflammatory process, can exist in a pro-inflammatory M1 state or an anti-inflammatory M2 state. This compound has been shown to suppress the M1 phenotype and promote the M2 phenotype.[2]

Mechanism of Action: PPARγ Activation

The anti-inflammatory effects of this compound are mediated, at least in part, through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARG).[2] PPARG is a nuclear receptor that plays a critical role in regulating inflammation and lipid metabolism.[2] Upon activation by a ligand such as this compound, PPARG forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on the DNA. This binding event regulates the transcription of target genes, leading to the inhibition of pro-inflammatory gene expression and the promotion of an anti-inflammatory state.[2]

Signaling Pathway: this compound-mediated PPARγ Activation and M1 Macrophage Suppression

Caption: this compound activates PPARγ, leading to the suppression of pro-inflammatory M1 macrophage gene expression.

Hepatoprotective Activity

This compound has shown promise in protecting the liver from damage, particularly in the context of metabolic dysfunction-associated fatty liver disease (MASLD).[2] Its hepatoprotective effects are closely linked to its anti-inflammatory and lipid-modulating properties.

In a mouse model of MASLD, treatment with this compound resulted in a significant reduction in hepatic lipid deposition and an improvement in overall liver pathology.[2] This was evidenced by a decrease in hepatocellular fat degeneration and a reduction in the number and size of lipid droplets in hepatocytes.[2]

Quantitative Data on Hepatoprotective Effects of this compound

| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |

| Hepatic Lipid Deposition | High-Fat Diet-Induced MASLD in Mice | This compound | High-Fat Diet | Significant reduction in lipid deposition | [2] |

| Hepatocellular Fat Degeneration | High-Fat Diet-Induced MASLD in Mice | This compound | High-Fat Diet | Significant reduction in vacuolation of lipid droplets | [2] |

| Intracellular Triglycerides (TG) in Macrophages | PMA-induced THP-1 macrophages | 10 µM this compound | PMA-induced | Significant decrease | [2] |

| Intracellular Total Cholesterol (TC) in Macrophages | PMA-induced THP-1 macrophages | 10 µM this compound | PMA-induced | Significant decrease | [2] |

Anti-Tumor Activity

Recent studies have unveiled the anti-tumor potential of this compound, which appears to be mediated by its ability to modulate the tumor microenvironment.[4] Specifically, this compound promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype, which is associated with anti-tumor activity.[4]

Mechanism of Action: STING-NF-κB Signaling Pathway

The anti-tumor effects of this compound are linked to the activation of the Stimulator of Interferon Genes (STING) signaling pathway.[4] STING is a crucial component of the innate immune system that detects cytosolic DNA. Activation of STING leads to the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor NF-κB.[5] Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines and other genes that promote an anti-tumor immune response, including the polarization of macrophages to the M1 phenotype.[4][5]

Signaling Pathway: this compound-mediated STING-NF-κB Activation in Macrophages

Caption: this compound activates the STING-NF-κB pathway, promoting M1 macrophage polarization and anti-tumor activity.

Antioxidant and Anti-proliferative Activities

Xanthones, the class of compounds to which this compound belongs, are known for their antioxidant properties.[3] While specific quantitative data for this compound is limited, studies on extracts from Swertia species containing this compound have demonstrated significant free radical scavenging activity.[3]

Similarly, anti-proliferative activity has been observed with crude extracts of Swertia chirayita against various cancer cell lines, including breast (MCF-7), colon (CACO-2), and neuroblastoma (KELLY) cells.[6] However, the specific contribution of this compound to this activity requires further investigation with the pure compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Macrophage Polarization

This protocol describes the methodology to assess the effect of this compound on macrophage polarization in vitro.

Experimental Workflow: In Vitro Macrophage Polarization Assay

Caption: Workflow for assessing this compound's effect on macrophage polarization and inflammation.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

CCK-8 cell viability assay kit

-

ELISA kits for TNF-α, IL-6, IL-10, and TGF-β

-

Reagents for Western blotting and RT-qPCR

-

Oil Red O staining solution

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Seed the cells in appropriate culture plates and differentiate them into macrophages by treating with 100 ng/mL PMA for 48 hours.[2]

-

Cytotoxicity Assay: Determine the non-toxic concentration of this compound on THP-1 cells using a CCK-8 assay.[7]

-

Treatment: Treat the differentiated macrophages with a non-toxic concentration of this compound (e.g., 10 µM) for 24 hours.[2]

-

Analysis of Inflammatory Markers:

-

Lipid Accumulation: Stain the cells with Oil Red O to visualize and quantify intracellular lipid droplets.[2]

In Vivo Hepatoprotective Assay: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

This protocol provides a general framework for evaluating the hepatoprotective effects of this compound in a rodent model of CCl₄-induced liver injury.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Carbon tetrachloride (CCl₄)

-

Olive oil (or other suitable vehicle)

-

This compound

-

Biochemical assay kits for ALT, AST, ALP, and bilirubin

-

Materials for histopathological analysis (formalin, paraffin, H&E stain)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide the animals into groups: Normal Control, CCl₄ Control, this compound treatment groups (various doses), and a positive control (e.g., Silymarin).[8][9]

-

Induction of Hepatotoxicity: Administer a mixture of CCl₄ and olive oil (e.g., 1:1 v/v) to the CCl₄ control and treatment groups, typically via intraperitoneal injection, twice a week for a specified period (e.g., 8 weeks).[8] The Normal Control group receives the vehicle only.

-

Treatment: Administer this compound orally to the treatment groups daily for the duration of the study.[8]

-

Sample Collection: At the end of the experimental period, collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue.[8]

-

Biochemical Analysis: Measure the serum levels of liver enzymes (ALT, AST, ALP) and bilirubin.[10]

-

Histopathological Examination: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate liver morphology and signs of damage.[11]

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, liver disease, and cancer highlights its therapeutic potential. The activation of PPARγ and the STING-NF-κB pathway are significant findings that provide a strong basis for its anti-inflammatory and anti-tumor effects, respectively.

Future research should focus on obtaining more robust quantitative data for this compound, including IC₅₀ values for its various biological activities. Further elucidation of its pharmacokinetic and pharmacodynamic properties is also crucial for its development as a therapeutic agent. Clinical trials will be the ultimate step to validate the preclinical findings and establish the safety and efficacy of this compound in humans. This technical guide serves as a foundational resource to support and guide these future research endeavors.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. mdpi.com [mdpi.com]

- 3. Activity-guided isolation of antioxidant xanthones from Swertia chirayita (Roxb.) H. Karsten (Gentianaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Promotes Anti-Tumor activity by facilitating Macrophage M1 polarization via STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorin e6-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ecronicon.net [ecronicon.net]

- 7. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Antihepatotoxic activity of Swertia chirata on carbon tetrachloride induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Swertianin's Mechanism of Action in Cellular Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertianin, a naturally occurring xanthone, has demonstrated significant pharmacological potential, primarily through its potent anti-inflammatory, antioxidant, and anti-tumor activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects, with a focus on its modulation of key cellular signaling pathways. This document details this compound's dual role in macrophage polarization via the STING-NF-κB and PPARγ pathways and explores its potential influence on the PI3K/Akt, MAPK, and Nrf2 signaling cascades. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the intricate signaling networks influenced by this compound.

Introduction

This compound is a xanthone compound isolated from plants of the Swertia genus. It is recognized for a variety of biological activities, including antioxidant and anti-inflammatory effects. Recent research has begun to elucidate the specific cellular and molecular pathways through which this compound exerts its effects, revealing a complex interplay with key signaling networks that regulate inflammation, immune response, and cellular homeostasis. Understanding these mechanisms is crucial for the development of this compound as a potential therapeutic agent.

Modulation of Macrophage Polarization

A central aspect of this compound's mechanism of action is its ability to modulate macrophage polarization, a critical process in inflammation, immunity, and tissue homeostasis. Macrophages can exist in a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. This compound has been shown to influence this balance through distinct signaling pathways.

Promotion of M1 Macrophage Polarization via the STING-NF-κB Pathway

In the context of the tumor microenvironment, this compound has been found to promote the polarization of macrophages towards the anti-tumor M1 phenotype. This effect is mediated through the activation of the Stimulator of Interferon Genes (STING) signaling pathway.

Mechanism: this compound activates the STING-NF-κB signaling cascade, leading to the upregulation of M1 macrophage markers such as CD86. The activation of this pathway is crucial for the anti-tumor effects of this compound, as the knockout of STING or the NF-κB subunit p65 has been shown to abolish its M1-polarizing activity.[1]

Signaling Pathway Diagram:

Caption: this compound promotes M1 macrophage polarization via STING-NF-κB.

Suppression of M1 Macrophage Polarization via PPARγ Activation

In contrast to its role in the tumor microenvironment, this compound exhibits anti-inflammatory effects in the context of metabolic diseases by suppressing M1 macrophage polarization. This is achieved through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Mechanism: this compound activates PPARγ, a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation.[2] Activated PPARγ inhibits the expression of pro-inflammatory M1 markers such as iNOS and TNF-α, while promoting the expression of anti-inflammatory M2 markers like IL-10 and TGF-β.[2] This mechanism is particularly relevant in conditions like Metabolic Dysfunction-Associated Fatty Liver Disease (MASLD).[2][3]

Signaling Pathway Diagram:

Caption: this compound suppresses M1 macrophage polarization by activating PPARγ.

Potential Involvement of Other Signaling Pathways

While the roles of the STING-NF-κB and PPARγ pathways in this compound's activity are becoming clearer, evidence from studies on the structurally related compound Swertiamarin suggests that this compound may also influence other critical cellular signaling pathways.

PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Swertiamarin has been shown to activate this pathway, suggesting a potential mechanism for its protective effects in various disease models. Given the structural similarity, it is plausible that this compound also modulates PI3K/Akt signaling.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Swertiamarin has been reported to modulate MAPK signaling. Further investigation is warranted to determine if this compound shares this activity.

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of the Nrf2 pathway leads to the expression of a suite of antioxidant and cytoprotective genes. The known antioxidant properties of this compound suggest that it may act, at least in part, through the activation of the Nrf2 pathway.

Quantitative Data Summary

While specific IC50 values for this compound are not consistently reported across the literature, data from related compounds and extracts provide valuable context for its potency.

Table 1: Anti-inflammatory and Antioxidant Activity of Swertia Compounds and Extracts

| Compound/Extract | Assay | Target/Endpoint | IC50 / EC50 | Reference |

| Amaroswerin (from Swertia mussotii) | Nitric Oxide (NO) Release | iNOS | 5.42 µg/mL | [4] |

| Compound SA-4 (from Swertia alata) | COX-2 Inhibition | COX-2 | 61.68 µM | [5] |

| Methanolic Extract of Swertia chirayita | DPPH Radical Scavenging | Free Radicals | 27.70 µg/ml |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and related compounds.

Macrophage Polarization Assays

Experimental Workflow Diagram:

Caption: Workflow for in vitro macrophage polarization experiments.

Protocol for THP-1 Differentiation and Polarization:

-

Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation: Seed THP-1 cells in 6-well plates and differentiate them into M0 macrophages by treating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[2]

-

Treatment: After differentiation, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 10 µM) and incubate for the specified duration.[2]

-

Analysis of M1/M2 Markers:

-

RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., IL-10, TGF-β, Arg-1).

-

Western Blot: Prepare cell lysates and perform Western blot analysis to determine the protein levels of M1 and M2 markers.

-

ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis for STING and PPARγ Pathways

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6][7]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, PPARγ, and a loading control like GAPDH or β-actin).[6][7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP)-qPCR for PPARγ Target Genes

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against PPARγ or a control IgG overnight.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using a spin column.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known PPARγ target genes.[8]

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Preparation of FRAP reagent: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl3·6H2O.

-

Reaction Mixture: Add the this compound solution to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C.

-

Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm. The increase in absorbance is proportional to the antioxidant capacity.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted mechanisms of action centered on the modulation of key cellular signaling pathways. Its ability to dually regulate macrophage polarization through the STING-NF-κB and PPARγ pathways highlights its potential for therapeutic applications in both oncology and metabolic diseases. The suggested involvement of the PI3K/Akt, MAPK, and Nrf2 pathways further underscores the complexity of its biological activities and warrants deeper investigation.

Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the precise IC50 values of this compound for its various biological activities.

-

Pathway Validation: Directly investigating the effects of this compound on the PI3K/Akt, MAPK, and Nrf2 pathways to confirm their roles in its mechanism of action.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies to validate the therapeutic potential of this compound in relevant disease models.

-

Structure-Activity Relationship Studies: Exploring the structural features of this compound that are critical for its activity to guide the development of more potent and selective derivatives.

This in-depth technical guide provides a solid foundation for the continued exploration and development of this compound as a novel therapeutic agent. The detailed methodologies and pathway analyses presented herein are intended to facilitate further research and accelerate the translation of this promising natural product into clinical applications.

References

- 1. This compound Promotes Anti-Tumor activity by facilitating Macrophage M1 polarization via STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation [mdpi.com]

- 3. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of compounds isolated from Swertia mussotii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Characterization and Anti-Inflammatory Activity of Phytoconstituents from Swertia alata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. protocols.io [protocols.io]

An In-depth Technical Guide on the Antioxidant Properties of Swertianin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertianin, a xanthone found in various species of the Swertia genus, has demonstrated notable antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's antioxidant effects, supported by available quantitative data and detailed experimental methodologies. The document elucidates its direct free radical scavenging activities and its modulatory effects on key cellular signaling pathways, namely the Nrf2/ARE and MAPK pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound as a natural antioxidant agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with antioxidant properties are of significant interest for their potential to mitigate oxidative damage. This compound, a polyphenol with a xanthone structure, has been identified as a promising antioxidant agent[1]. Its unique chemical structure, featuring a catechol moiety and a fully conjugated system, contributes to its ability to scavenge free radicals and modulate cellular antioxidant defenses[2]. This guide delves into the core antioxidant properties of this compound, presenting a technical examination of its mechanisms of action.

Direct Antioxidant Activity: Free Radical Scavenging

This compound exhibits direct antioxidant effects by donating hydrogen atoms or electrons to neutralize free radicals. This has been demonstrated through various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidant compounds. In the presence of an antioxidant, the purple color of the DPPH radical fades to yellow, a change that can be quantified spectrophotometrically. While specific IC50 values for this compound are not extensively reported in the currently available literature, studies on extracts containing this compound have shown significant DPPH radical scavenging activity[3][4].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key signaling pathways that regulate the expression of endogenous antioxidant enzymes.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[5][6]. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus[7][8]. In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, leading to their transcription[7][9].

While direct evidence of this compound's interaction with the Keap1-Nrf2 complex is still emerging, studies on structurally similar compounds and extracts containing this compound suggest that it may activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.

References

- 1. Multiple nuclear localization signals function in the nuclear import of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uic.flintbox.com [uic.flintbox.com]

- 4. Nutritional Supplementation Inhibits the Increase in Serum Malondialdehyde in Patients with Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. Mechanical Loading Induces NRF2 Nuclear Translocation to Epigenetically Remodel Oxidative Stress Defense in Osteocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Swertianin in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anti-inflammatory properties of Swertianin (also known as Swertiamarin), a secoiridoid glycoside found predominantly in plants of the Gentianaceae family.[1] Traditionally used in Ayurvedic and Chinese medicine for various ailments, recent scientific investigations have focused on elucidating the molecular mechanisms behind its therapeutic effects.[2][3] This guide synthesizes current preclinical evidence, presenting quantitative data, detailed experimental protocols, and the signaling pathways modulated by this compound to support further research and drug development initiatives.

Mechanism of Action: Modulation of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by targeting multiple key signaling cascades and mediators involved in the inflammatory response.[2][3] Its action involves the suppression of pro-inflammatory enzymes and cytokines through the modulation of critical transcription factors and signaling pathways, including NF-κB, MAPK, and PPARG.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to effectively reduce the expression and activity of key enzymes responsible for the synthesis of inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2). It downregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory process.[3][4]

Attenuation of Pro-inflammatory Cytokines

A hallmark of this compound's anti-inflammatory activity is its ability to significantly suppress the production of pro-inflammatory cytokines. Studies have consistently shown that this compound treatment leads to a dose-dependent reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in various inflammatory models.[3][5]

Regulation of Core Signaling Pathways

1.3.1 NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] In inflammatory conditions, NF-κB activation leads to the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[3][6] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the expression of target inflammatory genes.[4][6]

Caption: this compound blocks NF-κB activation by inhibiting IKK-mediated phosphorylation of IκBα.

1.3.2 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 MAPK, is another crucial pathway in the inflammatory response.[7][8] this compound has been found to modulate MAPK signaling, contributing to its anti-inflammatory effects.[2][3] Specifically, it can inhibit the phosphorylation of p38 MAPK in a dose-dependent manner.[1] This inhibition helps to suppress the downstream production of pro-inflammatory cytokines like IL-1, IL-6, and PGE2.[3]

Caption: this compound interferes with the p38 MAPK cascade, reducing inflammatory gene expression.

1.3.3 PPARG Signaling Pathway

Recent studies have identified a novel mechanism involving Peroxisome Proliferator-Activated Receptor-gamma (PPARG). This compound activates PPARG, a nuclear receptor known for its roles in lipid metabolism and inflammation.[9] This activation leads to the inhibition of M1 macrophage polarization, a pro-inflammatory phenotype. By promoting a shift towards the anti-inflammatory M2 phenotype, this compound reduces the release of inflammatory mediators and helps resolve inflammation, particularly in the context of metabolic diseases like Metabolic Dysfunction-Associated Fatty Liver Disease (MASLD).[9]

References

- 1. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo and in vitro immunomodulatory potential of swertiamarin isolated from Enicostema axillare (Lam.) A. Raynal that acts as an anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Swertiamarin or heat-transformed products alleviated APAP-induced hepatotoxicity via modulation of apoptotic and Nrf-2/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erianin suppresses constitutive activation of MAPK signaling pathway by inhibition of CRAF and MEK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prosaptide activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Preliminary Investigation of Swertianin's Anti-Tumor Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertianin, a xanthone derived from the medicinal plant Swertia chirayita, has emerged as a promising natural compound with potential anti-tumor activities. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's efficacy against cancer. It details the methodologies for key in vitro and in vivo experiments, presents available quantitative data on its cytotoxic and immunomodulatory effects, and elucidates the underlying molecular mechanisms, with a particular focus on the activation of the STING-NF-κB signaling pathway. The information herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development, facilitating further exploration of this compound as a potential therapeutic agent.

Introduction

The quest for novel, effective, and less toxic anti-cancer agents has led to a growing interest in natural products. This compound, a secondary metabolite found in plants of the Swertia genus, has been traditionally used in various medicinal systems for its diverse pharmacological properties. Recent scientific investigations have begun to uncover its potential as an anti-tumor agent. This document synthesizes the current understanding of this compound's anti-cancer capabilities, providing a technical framework for its continued investigation.

Mechanism of Action: STING-NF-κB Pathway Activation

A key mechanism underlying this compound's anti-tumor effect involves the modulation of the tumor microenvironment through the activation of the Stimulator of Interferon Genes (STING) signaling pathway. Research indicates that this compound (SWE) promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype, which is associated with anti-tumor immunity.[1]

This is achieved through the activation of the STING-NF-κB signaling cascade.[1] Upon activation, STING triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines and other factors that drive the M1 macrophage polarization. This shift in the macrophage phenotype within the tumor microenvironment contributes to the suppression of tumor growth.[1]

Below is a diagram illustrating the proposed signaling pathway:

In Vitro Anti-Tumor Activity

The initial assessment of a potential anti-cancer compound's efficacy is typically conducted through a series of in vitro assays on various cancer cell lines.

Data Presentation

The following table summarizes the cytotoxic effects of a methanol extract of Swertia chirata, which contains this compound, on a human colorectal carcinoma cell line. It is important to note that this data is for a crude extract and further studies with purified this compound are required to determine its precise potency.

| Cell Line | Compound | Assay | IC50 | Reference |

| HCT 116 (Colorectal Carcinoma) | Methanol extract of Swertia chirata | MTT Assay | 131.5 µg/mL | Not available in search results |

Experimental Protocols

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for a specific time. Harvest both adherent and floating cells, and wash them with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow Diagram:

Materials:

-

Cancer cells treated with this compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time points.

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

In Vivo Anti-Tumor Activity

Evaluating the anti-tumor efficacy of a compound in a living organism is a critical step in preclinical development.

Data Presentation

Studies have shown that this compound (SWE) inhibits tumor growth in animal models.[1] However, specific quantitative data on tumor volume reduction and treatment dosages are not yet widely available in the public domain and require further investigation of the primary literature.

Experimental Protocol: Xenograft Mouse Model

This protocol describes a common in vivo model to assess the anti-tumor activity of a compound.

Workflow Diagram:

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Cancer cell line

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice for tumor development. Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume (using calipers) and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: At the end of the study (based on tumor size limits or a set time point), sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Analysis of Signaling Pathways

To elucidate the molecular mechanisms of this compound's action, it is essential to analyze its effects on key signaling proteins.

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

Workflow Diagram:

Materials:

-

Protein lysates from cells or tissues treated with this compound

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest (e.g., p-STING, STING, p-NF-κB, NF-κB, CD86)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Extract total protein from treated cells or tumor tissues and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

The preliminary evidence suggests that this compound possesses anti-tumor potential, primarily through the activation of the STING-NF-κB signaling pathway, leading to immunomodulatory effects within the tumor microenvironment. The provided protocols offer a standardized framework for further investigation into its efficacy and mechanisms of action.

Future research should focus on:

-

Determining the IC50 values of purified this compound across a broad panel of human cancer cell lines.

-

Conducting detailed quantitative analyses of this compound-induced apoptosis and cell cycle arrest.

-

Performing comprehensive in vivo studies to establish optimal dosing, efficacy, and potential toxicity of this compound.

-

Further elucidating the downstream targets and broader signaling networks affected by this compound in cancer cells.

A thorough and systematic investigation based on the methodologies outlined in this guide will be crucial in validating the therapeutic potential of this compound as a novel anti-cancer agent.

References

Swertianin: A Xanthone from Swertia japonica with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Swertianin, a tetraoxygenated xanthone found in the medicinal plant Swertia japonica, is emerging as a compound of significant interest for its therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its role as a plant metabolite and its pharmacological activities. This document details the available quantitative data, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compound as a novel therapeutic agent.

Introduction

Swertia japonica, a member of the Gentianaceae family, has a long history of use in traditional medicine, particularly in Japan.[1][2][3] The plant is a rich source of various bioactive secondary metabolites, including secoiridoids, flavonoids, and xanthones.[2] Among the xanthones, this compound (1,7,8-trihydroxy-3-methoxyxanthone) has been identified as a key constituent with promising pharmacological effects.[4] Recent studies have highlighted its anti-inflammatory and immunomodulatory properties, particularly its ability to modulate macrophage polarization, suggesting its potential in treating metabolic and inflammatory diseases. This guide will delve into the technical details of this compound, providing a foundation for further research and development.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₆ | N/A |

| Molecular Weight | 274.23 g/mol | N/A |

| IUPAC Name | 1,7,8-trihydroxy-3-methoxy-9H-xanthen-9-one | N/A |

| Appearance | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

Quantitative Analysis of this compound in Swertia japonica

To date, specific quantitative data on the concentration of this compound in the whole plant of Swertia japonica remains to be thoroughly documented in publicly available literature. However, various analytical techniques have been employed for the quantification of xanthones in Swertia species.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the quantification of xanthones in plant extracts. A validated HPLC method for the analysis of xanthones in Swertia species typically involves a reversed-phase C18 column with a gradient elution system.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS)

UPLC-Q/TOF-MS offers high resolution and sensitivity for the identification and quantification of metabolites in complex plant extracts. This technique has been successfully applied to analyze the chemical constituents of various Swertia species, including xanthones.

Pharmacological Activities and Quantitative Data

This compound exhibits significant anti-inflammatory and immunomodulatory activities. The following tables summarize the available quantitative data on its biological effects.

Anti-inflammatory Activity

While a specific IC50 value for the inhibition of nitric oxide (NO) production by this compound in LPS-stimulated RAW 264.7 macrophages is not yet available, studies on related compounds from the Swertia genus provide a basis for its potential potency. For instance, amaroswerin, another compound isolated from Swertia mussotii, has been shown to be a potent inhibitor of NO release.

| Compound | Assay | Cell Line | IC₅₀ Value |

| Amaroswerin | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 5.42 µg/mL |

Modulation of Pro-inflammatory Cytokines

This compound has been demonstrated to significantly reduce the secretion of pro-inflammatory cytokines in macrophages.

| Cytokine | Cell Line | Treatment | Concentration of this compound | Reduction (%) |

| TNF-α | THP-1 derived macrophages | This compound | 10 µM | ~50% |

| IL-6 | THP-1 derived macrophages | This compound | 10 µM | ~60% |

Data extracted from a study on this compound from Swertia davidi Franch.[5]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of specific signaling pathways.

PPARγ Activation Pathway

This compound has been shown to activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in the regulation of inflammation and lipid metabolism.[4][5] Activation of PPARγ by this compound leads to the suppression of M1 macrophage polarization and a reduction in the production of pro-inflammatory mediators.[4][5]

Figure 1: this compound-mediated activation of PPARγ and subsequent inhibition of M1 macrophage polarization.

STING Signaling Pathway in Macrophage Polarization

Recent research has indicated that this compound can promote the polarization of macrophages to the M1 phenotype, which has anti-tumor effects, through the activation of the STING (Stimulator of Interferon Genes) signaling pathway.[5] This suggests a dual role for this compound in modulating macrophage function depending on the cellular context.

Figure 2: this compound promotes anti-tumor activity by facilitating M1 macrophage polarization via STING signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation of this compound

The following is a general protocol for the activity-guided isolation of xanthones from Swertia species, which can be adapted for the specific isolation of this compound.

Figure 3: General workflow for the extraction and isolation of this compound.

Methodology:

-

Extraction: The dried and powdered whole plant material of Swertia japonica is extracted with a solvent system such as acetone:water (8:2, v/v) at room temperature.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain the crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate the components based on polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Quantification of this compound by UPLC-Q/TOF-MS

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., Acquity UPLC HSS T3).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%).

-

Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

Injection Volume: A small injection volume (e.g., 1-5 µL) is used.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, operated in both positive and negative ion modes for comprehensive analysis.

-

Capillary Voltage: Typically around 2.5-3.5 kV.

-

Source Temperature: Maintained at approximately 100-150°C.

-

Desolvation Gas Temperature and Flow: Optimized for efficient solvent evaporation (e.g., 350-450°C and 600-800 L/hr).

-

Data Acquisition: Data is acquired in a full scan mode over a mass range of m/z 50-1200.

Quantification:

-

A standard curve is generated using a purified this compound standard of known concentrations.

-

The peak area of this compound in the plant extract is compared to the standard curve to determine its concentration.

PPARγ Luciferase Reporter Assay

This assay is used to determine the ability of this compound to activate PPARγ.

Figure 4: Workflow for the PPARγ luciferase reporter assay.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured and then co-transfected with three plasmids:

-

An expression vector for a GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARγ (pCMV-GAL4-hPPARγ-LBD).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (pUAS-tk-luc).

-

A plasmid expressing Renilla luciferase for normalization of transfection efficiency (pRL-TK).

-

-

Treatment: After a 24-hour incubation period post-transfection, the cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for an additional 24 hours.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. An increase in the normalized luciferase activity indicates activation of PPARγ by this compound.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: The cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated and unstimulated cells serves as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated wells to that in the LPS-stimulated control wells. The IC₅₀ value, the concentration of this compound that inhibits NO production by 50%, can then be determined.[6][7][8]

Measurement of Pro-inflammatory Cytokines by ELISA

This protocol is for quantifying the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from macrophages.

Methodology:

-

Cell Culture and Treatment: Macrophages (e.g., THP-1 derived macrophages or RAW 264.7 cells) are cultured, seeded, and treated with this compound and stimulated with LPS as described in the NO inhibition assay.

-

Supernatant Collection: After the incubation period, the culture supernatants are collected and centrifuged to remove any cells or debris.

-

ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The concentrations of the cytokines in the this compound-treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of this compound.

Conclusion and Future Directions

This compound, a xanthone from Swertia japonica, demonstrates significant potential as a therapeutic agent, particularly in the context of inflammatory and metabolic diseases. Its ability to modulate key signaling pathways, such as PPARγ and STING, provides a mechanistic basis for its observed anti-inflammatory and immunomodulatory effects.

While the current body of research is promising, further studies are warranted to fully elucidate the therapeutic potential of this compound. Future research should focus on:

-

Quantitative analysis: Determining the precise concentration of this compound in Swertia japonica to aid in standardization and dose determination.

-

Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug.

-

In vivo efficacy: Evaluating the therapeutic effects of this compound in animal models of various inflammatory and metabolic diseases.

-

Safety and toxicity studies: Comprehensive toxicological assessments are necessary to establish the safety profile of this compound.

-

Clinical trials: Ultimately, well-designed clinical trials will be required to translate the preclinical findings into human therapeutic applications.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential. The detailed methodologies and summarized data herein are intended to facilitate further investigation into this promising natural product.

References

- 1. This compound|Cosmetic Ingredients|ICHIMARU PHARCOS [ichimaru.co.jp]

- 2. naturalsolution.co.kr [naturalsolution.co.kr]

- 3. swertia japonica extract, 94167-11-0 [thegoodscentscompany.com]

- 4. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Promotes Anti-Tumor activity by facilitating Macrophage M1 polarization via STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Swertianin Extraction from Plant Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction Swertianin is a xanthone, a class of polyphenolic compounds, predominantly found in plants of the Swertia genus (family Gentianaceae), such as Swertia chirayita and Swertia mussotii. These plants are integral to traditional medicine systems, including Ayurveda, for treating a variety of ailments.[1][2] this compound and related xanthones exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, anti-proliferative, and hepatoprotective effects, making them compounds of significant interest for modern drug discovery and development.[2][3]

This document provides a detailed protocol for the extraction of this compound from plant materials, summarizing various methods and quantitative parameters to guide researchers in developing an efficient and reproducible extraction strategy.

Data Summary of Extraction Parameters

The efficiency of this compound extraction is highly dependent on the chosen method, solvent, and physical parameters. The following table summarizes quantitative data from various studies on xanthone extraction from Swertia species.

| Plant Material | Extraction Method | Solvent System | Temp. (°C) | Time | Plant:Solvent Ratio | Observations / Yield | Reference |

| Swertia chirayita | Activity-guided | Acetone:Water (8:2 v/v) | N/A | N/A | N/A | Showed the highest total phenolic content and DPPH radical-scavenging activity. | [3] |

| Swertia longifolia | Hot Solvent Extraction | Hexane | 40°C | 1 hr (x3) | 0.1 g : 30 mL | Selected as the best method for quantitative analysis of Swerchirin (a related xanthone). | [4] |

| Swertia longifolia | Preparative Extraction | Acetone:Water (80:20 v/v) | 60°C | 8 hr | 1 kg : 5 L | Used for large-scale purification of six xanthones. | [4][5] |

| Swertia chirata | MAE / UAE | 50% Aqueous Ethanol | N/A | N/A | N/A | Efficient and cost-effective methods for the related xanthone mangiferin (Yield: 4.86% / 4.82%). | [6] |

| Swertia bimaculata | Heat Reflux Extraction | 70% Ethanol (pH ~6.0) | 45°C | 2 hr | 1 : 3 (w/v) | Used for extracting swertiamarin, followed by purification to >90% purity. | [7] |

| Swertia chirayita | Static Extraction (SE) | N/A | Room Temp. | 24 hr | N/A | Found to be more proficient than continuous shaking or ultrasonic extraction for related compounds. | [8] |

Experimental Workflow for this compound Extraction

The following diagram outlines the general workflow for the extraction and purification of this compound from plant materials.

Caption: Workflow from raw plant material to purified this compound.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction of this compound. The primary method described is a preparative-scale solvent extraction, with notes on alternative techniques.

Protocol 1: Preparative Heat Reflux Extraction